

A Technical Guide to EX229 (Compound 991): A Potent Allosteric AMPK Activator

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Compound of Interest

Compound Name: EX229

Cat. No.: B15619660

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This document provides a comprehensive technical overview of **EX229**, also known as compound 991. It details the molecular structure, mechanism of action, key quantitative data, and relevant experimental protocols for this potent, allosteric AMP-activated protein kinase (AMPK) activator.

Core Molecular Structure and Chemical Properties

EX229 is a benzimidazole derivative with potential applications in treating metabolic disorders like Type 2 diabetes due to its ability to activate AMPK, a central regulator of cellular energy homeostasis.^[1] Its formal chemical name is 5-[[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid.

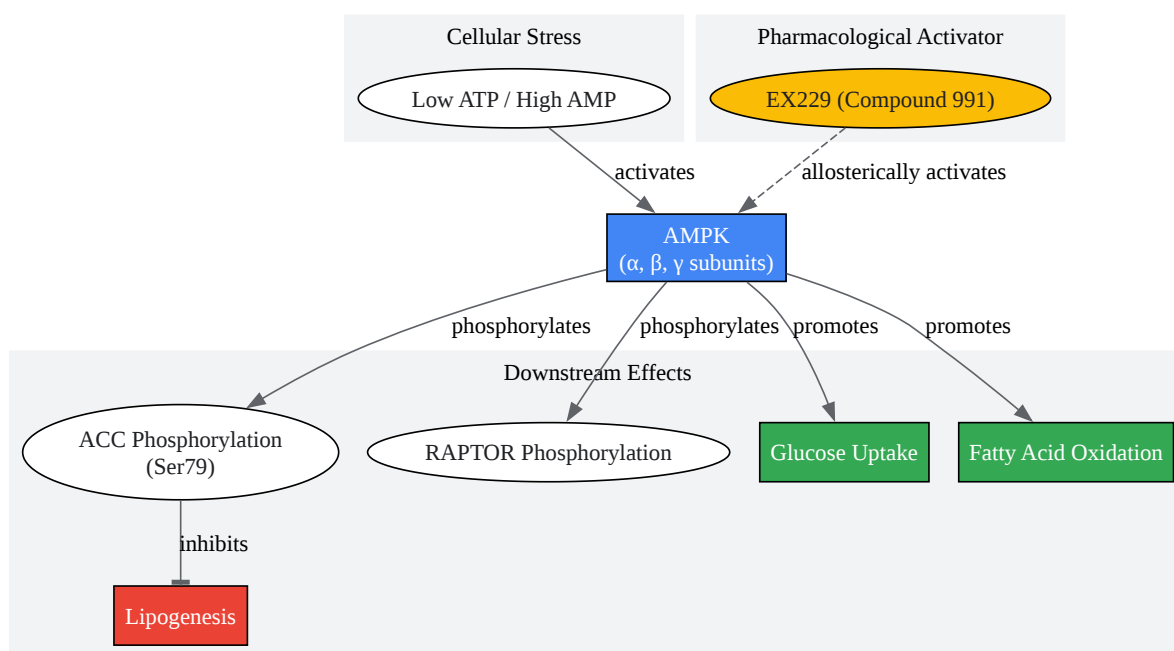
The fundamental properties of **EX229** are summarized below.

Property	Value	Source
CAS Number	1219739-36-2	[2] [3]
Molecular Formula	C24H18ClN3O3	[1] [2]
Molecular Weight	431.87 g/mol	[1]
IUPAC Name	5-{{6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl}oxy}-2-methyl-benzoic acid	[4]
SMILES Code	<chem>O=C(O)C1=CC(OC2=NC3=CC(C4=CC5=C(N(C)C=C5)C=C4)=C(Cl)C=C3N2)=CC=C1C</chem>	[4]
InChI Key	FHWSAZXFPUMKFL-UHFFFAOYSA-N	[2] [4]
Appearance	White to Off-White Solid	[5]

Mechanism of Action: Allosteric Activation of AMPK

EX229 functions as a potent, allosteric activator of AMP-activated protein kinase (AMPK).[\[3\]](#)[\[6\]](#) AMPK is a critical enzyme in regulating cellular energy balance; it is activated in response to low ATP levels and works to inhibit anabolic (energy-consuming) pathways while promoting catabolic (energy-producing) pathways.[\[7\]](#)

EX229 binds to a specific allosteric site on the AMPK complex, formed between the kinase domain of the α -subunit and the carbohydrate-binding module of the β -subunit.[\[8\]](#) This binding enhances the activity of AMPK, leading to the phosphorylation of downstream targets and subsequent metabolic changes, such as increased glucose uptake and fatty acid oxidation.[\[6\]](#)
[\[9\]](#)



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Fig 1. Simplified signaling pathway of **EX229** as an allosteric AMPK activator.

Quantitative Data

EX229's potency has been characterized by its binding affinity to different AMPK isoform complexes. Its effects on downstream cellular processes have also been quantified.

Table 3.1: Binding Affinity of **EX229** to AMPK Isoforms

AMPK Isoform Complex	Dissociation Constant (Kd)	Method	Source
$\alpha 1\beta 1\gamma 1$	0.06 μM	Biolayer Interferometry	[3][6]
$\alpha 2\beta 1\gamma 1$	0.06 μM	Biolayer Interferometry	[3][6]
$\alpha 1\beta 2\gamma 1$	0.51 μM	Biolayer Interferometry	[3][6]

Table 3.2: In Vitro Activity in Hepatocytes

Treatment	Concentration	Observed Effect	Source
EX229 (alone)	0.03 μM	Saturation of ACC phosphorylation	[3][10]
EX229 (alone)	0.3 μM	Slight increase in AMPK and RAPTOR phosphorylation	[3][10]
EX229	0.01 μM	34% inhibition of lipogenesis	[3][10]
EX229	0.1 μM	63% inhibition of lipogenesis	[3][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on information from supplier datasheets and published research.

4.1 Preparation of Stock Solutions

- Objective: To create a concentrated stock solution for further dilution in experimental media or formulation buffers.

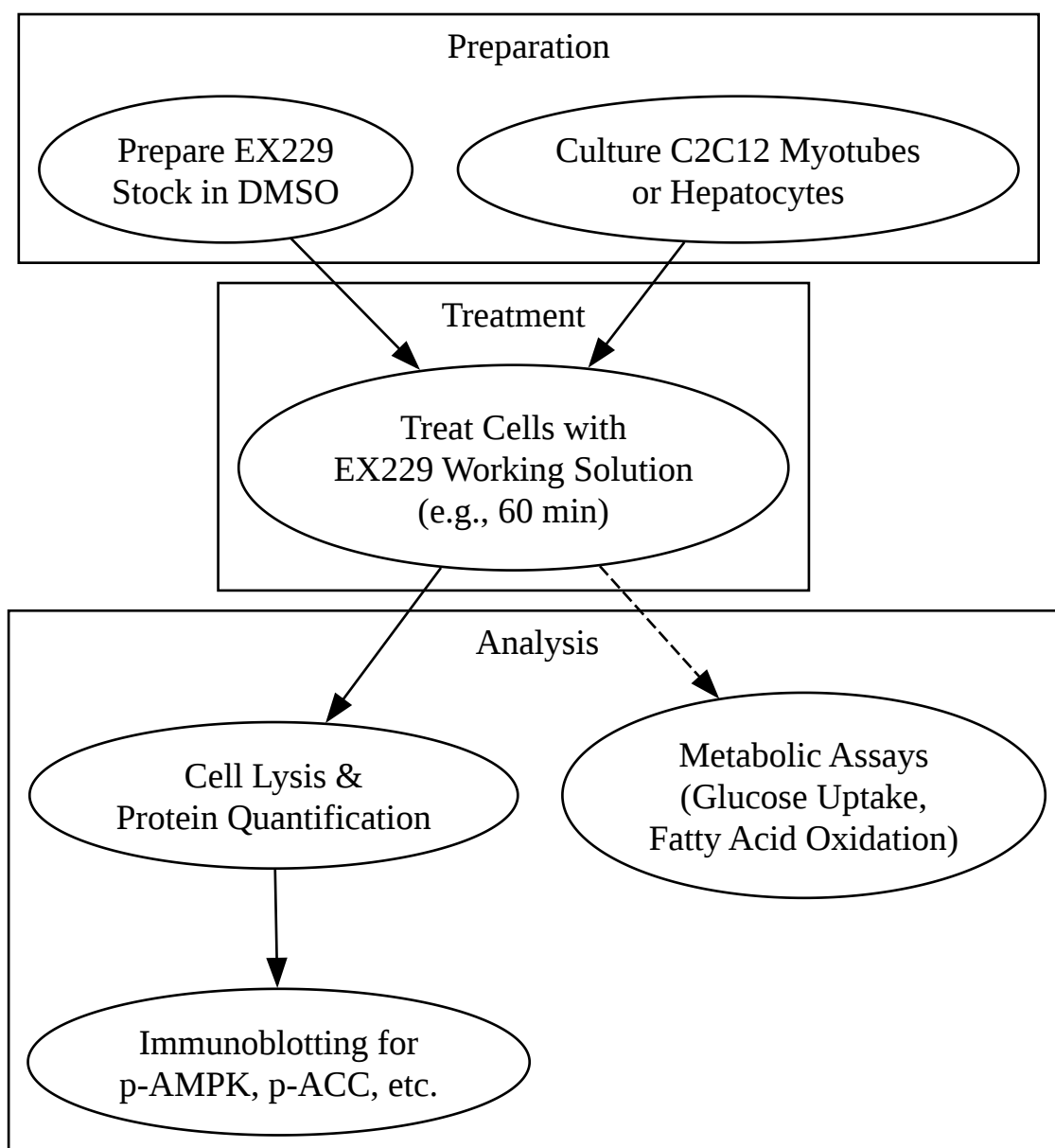
- Protocol:
 - Prepare fresh, anhydrous DMSO.
 - Weigh the desired amount of **EX229** solid powder.
 - Add the appropriate volume of DMSO to achieve a concentration of 12-30 mg/mL.[\[2\]](#)[\[9\]](#)
[\[10\]](#)
 - To aid dissolution, sonication and gentle heating may be applied.[\[10\]](#)
 - Store stock solutions at -80°C for up to one year.[\[10\]](#)

4.2 In Vitro Hepatocyte Treatment

- Objective: To assess the effect of **EX229** on AMPK pathway activation in primary hepatocytes.
- Protocol:
 - Isolate primary hepatocytes from male C57BL/6NTac mice and culture overnight.[\[8\]](#)
 - Prepare a working solution of **EX229** in the culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and non-toxic to the cells.
 - For co-incubation studies, prepare media containing **EX229** at the desired final concentrations (e.g., 0.01 μ M to 10 μ M) with or without other compounds like AICAR (e.g., 0.1 mM).[\[8\]](#)
 - Treat hepatocytes for a specified duration (e.g., 60 minutes).[\[8\]](#)
 - Following treatment, lyse the cells and collect lysates for subsequent analysis (e.g., Immunoblotting).
 - Perform immunoblot analysis using antibodies against total and phosphorylated forms of AMPK, ACC, and RAPTOR to assess pathway activation.[\[8\]](#)

4.3 In Vivo Formulation

- Objective: To prepare a biocompatible formulation of **EX229** for administration in animal models.
- Protocol (Example 1 - Suspension):
 - Prepare a stock solution of **EX229** in DMSO (e.g., 13.0 mg/mL).[3]
 - In a sterile tube, add 400 μ L of PEG300 to 100 μ L of the DMSO stock solution and mix until clear.[3]
 - Add 50 μ L of Tween-80 to the mixture and mix thoroughly.[3]
 - Add 450 μ L of saline to bring the final volume to 1 mL. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
 - The resulting solution should be clear and used immediately for administration.[9] This protocol yields a solution of at least 1.3 mg/mL.[3]



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Fig 2. General experimental workflow for in vitro analysis of **EX229** activity.

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